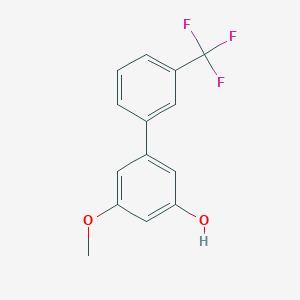
3-Methoxy-5-(3-trifluoromethylphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(3-trifluoromethylphenyl)phenol is an organic compound that features a methoxy group and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(3-trifluoromethylphenyl)phenol typically involves the introduction of the methoxy and trifluoromethyl groups onto a phenyl ring. One common method is the reaction of 3-methoxyphenol with a trifluoromethylating agent under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(3-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
3-Methoxy-5-(3-trifluoromethylphenyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(3-trifluoromethylphenyl)phenol involves its interaction with molecular targets and pathways. The methoxy and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions may involve binding to specific receptors or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)phenol: Lacks the methoxy group, leading to variations in its chemical behavior and applications.
Uniqueness
3-Methoxy-5-(3-trifluoromethylphenyl)phenol is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity and versatility in various chemical and biological contexts.
Properties
CAS No. |
1261999-95-4 |
|---|---|
Molecular Formula |
C14H11F3O2 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
3-methoxy-5-[3-(trifluoromethyl)phenyl]phenol |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-7-10(6-12(18)8-13)9-3-2-4-11(5-9)14(15,16)17/h2-8,18H,1H3 |
InChI Key |
JTAQNNAGQSPVOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


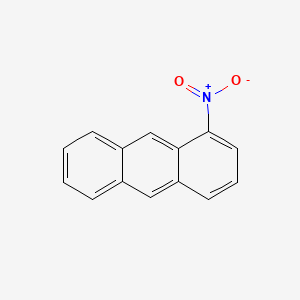

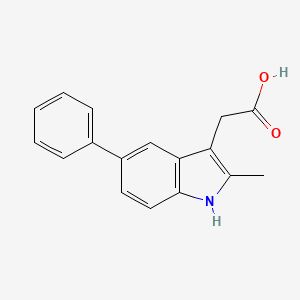
![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)
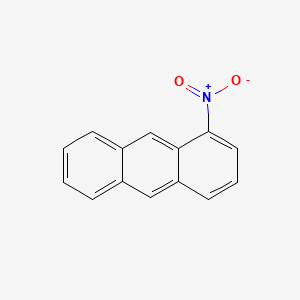
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)

![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)
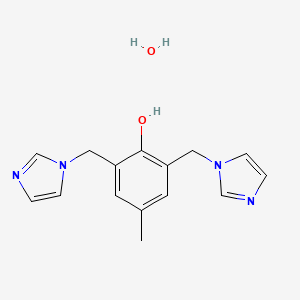
![Cyclohexaneacetic acid, 4-[[[2-[[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl][5-[2-(methylsulfonyl)ethoxy]-2-pyrimidinyl]amino]methyl]-4-(trifluoromethyl)phenyl]ethylamino]methyl]-, trans-](/img/structure/B14175368.png)
